molecular formula C14H9ClF3NO B12832872 (2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide

(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide

Cat. No.: B12832872
M. Wt: 299.67 g/mol
InChI Key: CZPOSDVWZOQNLX-UHFFFAOYSA-N
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Description

(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide is a compound that features both a chlorophenyl and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide typically involves the reaction of 2-chlorobenzoic acid with 4-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 3,5-bis(trifluoromethyl)phenyl isocyanate
  • 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide is unique due to the presence of both a chlorophenyl and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9ClF3NO

Molecular Weight

299.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]formamide

InChI

InChI=1S/C14H9ClF3NO/c15-12-3-1-2-4-13(12)19(9-20)11-7-5-10(6-8-11)14(16,17)18/h1-9H

InChI Key

CZPOSDVWZOQNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(C=O)C2=CC=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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